molecular formula C18H16BrN3O2 B11023377 N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11023377
M. Wt: 386.2 g/mol
InChI Key: RFHOHWSKWIOHME-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound characterized by the presence of an indole ring substituted with a bromine atom and an acetamide group

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-13-4-2-5-14(10-13)21-18(24)11-22-9-8-15-16(19)6-3-7-17(15)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

RFHOHWSKWIOHME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Acetylation: The brominated indole is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amide Formation: The final step involves coupling the acetylated indole with 3-(acetylamino)phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acetamide or indole ring.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamideIndole ring with bromine substitutionAnti-inflammatory, anticancer, antimicrobial
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamideIndole ring without bromine substitutionAntimicrobial, anticancer
5-BromoindoleSimple indole structure with bromineAnticancer properties

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets, which can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can exhibit high percent growth inhibition (PGI) against several cancer cell lines such as SNB-19 and OVCAR-8 .

Anti-inflammatory Properties

The compound's structural characteristics allow it to mimic tryptophan, potentially interacting with receptors involved in inflammatory pathways. Preliminary studies suggest that derivatives of this compound may serve as effective inhibitors of enzymes like lipoxygenase, which play a crucial role in inflammatory responses .

Antimicrobial Activity

The presence of the acetamide group enhances the compound's ability to interact with microbial targets. Similar compounds have demonstrated significant antimicrobial activity, suggesting that this compound could be explored for developing new antimicrobial agents.

Synthesis and Evaluation

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Ring : Utilizing Fischer indole synthesis.
  • Bromination : Employing bromine or N-bromosuccinimide.
  • Acetylation : Using acetic anhydride in the presence of a base.
  • Amide Formation : Coupling with 3-(acetylamino)phenylacetic acid using dicyclohexylcarbodiimide (DCC).

These methods have been optimized in laboratory settings to ensure high yields and purity .

In Silico Studies

Recent in silico studies have utilized molecular docking techniques to predict the binding affinity of this compound with various biological targets. Results indicate promising interactions that warrant further experimental validation .

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is unique due to the specific position of the bromine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the acetylamino group also adds to its uniqueness by providing additional sites for chemical modification and enhancing its potential interactions with biological targets.

Biological Activity

N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C18H16BrN3O2
  • Molecular Weight : 400.3 g/mol
  • CAS Number : 1219548-97-6
  • IUPAC Name : N-(3-acetamidophenyl)-2-(4-bromoindol-1-yl)acetamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing indole and acetylamino groups have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaDiameter of Inhibition Zone (mm)
5cStaphylococcus aureus21
5hBacillus subtilis22
5bEscherichia coli18

These compounds were tested using the Diameter of Inhibition Zone (DIZ) assay, demonstrating significant activity against Gram-positive bacteria, which is crucial for developing new antimicrobial agents .

Antiproliferative Activity

The antiproliferative effects of this compound have also been explored. Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell lines.

Table 2: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
4aAsPC-10.1Synergistic effects observed
4lBxPC-30.5Higher selectivity for cancer cells
Reference-0.35Comparison compound

The results suggest that certain derivatives can significantly reduce viability in pancreatic cancer cell lines, indicating potential for further development as therapeutic agents .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
  • Antimicrobial Mechanism : The presence of the indole moiety is known to enhance interaction with bacterial membranes, potentially disrupting cellular integrity.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives demonstrated that the introduction of acetylamino groups significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the indole ring could optimize efficacy .

Case Study 2: Cancer Cell Viability

In vitro studies on pancreatic cancer models showed that compounds similar to this compound exhibited marked reductions in cell viability. The combination therapy with lower concentrations indicated a safer profile in normal cells compared to cancerous ones, suggesting a favorable therapeutic window for clinical applications .

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